![molecular formula C20H22N4 B6477046 3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2640972-02-5](/img/structure/B6477046.png)
3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine
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Description
3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine is a useful research compound. Its molecular formula is C20H22N4 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.18444672 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine is an organic compound with a complex heterocyclic structure, featuring a pyridazine core. Its molecular formula is C20H22N4, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound's structure is characterized by:
- A methyl group at position 3 of the pyridazine ring.
- A piperazinyl group at position 6, which is further substituted with a naphthylmethyl moiety .
These structural features suggest potential for various chemical interactions, including hydrophobic interactions and hydrogen bonding, which may enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in anticancer applications. The following sections detail specific findings from recent studies.
Anticancer Activity
A study evaluated a series of 3,6-disubstituted pyridazines, including derivatives similar to our compound, for their anticancer properties against various human tumor cell lines. The results showed that certain derivatives displayed significant cytotoxic effects:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound I | MDA-MB-231 (breast cancer) | 2.18 ± 0.07 | Induces apoptosis |
Compound II | T-47D (breast cancer) | 2.44 ± 0.08 | Cell cycle arrest |
Compound III | SKOV-3 (ovarian cancer) | 1.30 ± 0.04 | Anti-proliferative |
Compound IV | HT-29 (colon cancer) | 2.94 ± 0.09 | VEGFR-2 inhibition |
The study highlighted that the most potent compounds induced significant alterations in cell cycle phases, particularly increasing the G2/M phase population and sub-G1 phase indicative of apoptosis .
The mechanisms by which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Compounds were shown to cause significant increases in G2/M phase populations in treated cells.
- Induction of Apoptosis : Flow cytometric analysis revealed increased sub-G1 populations, indicating cell death through apoptosis.
- Target Enzymatic Interactions : In silico studies suggested that these pyridazines may interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Methylpyridazine | Methyl on pyridazine | Antidepressant activity | Simpler structure |
Naphthalenemethyl-piperazine | Naphthalene attached to piperazine | Neurotransmitter receptor activity | Lacks pyridazine core |
4-Methyl-piperazinyl-pyridazine | Similar piperazine and pyridazine structure | Antitumor properties | Different substitution pattern |
The unique combination of a naphthylmethyl group with the pyridazine core enhances its potential biological interactions and activity profile .
Properties
IUPAC Name |
3-methyl-6-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-16-6-9-20(22-21-16)24-12-10-23(11-13-24)15-17-7-8-18-4-2-3-5-19(18)14-17/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPCDVKHKZQPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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